4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%
Description
4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by a brominated phenolic core and a para-methoxy-substituted aniline-derived imine group. Its structural features include:
- Bromo substituent at the 4-position of the phenol ring, which enhances electron-withdrawing effects and influences molecular planarity.
- Methoxy group at the para-position of the imine-linked phenyl ring, contributing electron-donating properties and steric accessibility.
- E-configuration of the imine bond, stabilized by intramolecular hydrogen bonding (O–H···N) .
This compound is synthesized via condensation of 5-bromosalicylaldehyde with 4-methoxyaniline in methanol, typically catalyzed by acetic acid . Its >90% purity ensures reliability in applications such as metal-ion sensing, catalysis, and biological studies.
Properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHINZUFBWUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419869 | |
| Record name | NSC201826 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-73-0 | |
| Record name | NSC201826 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC201826 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, a Schiff base compound, has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and comparative analysis with structurally similar compounds.
- Molecular Formula : C14H12BrN2O2
- Molecular Weight : 320.15 g/mol
- Appearance : Off-white solid
- Melting Point : 210-212 °C
- Solubility : Soluble in organic solvents (e.g., methanol, ethanol), limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site, blocking substrate access.
- Formation of Covalent Bonds : The imine group allows for covalent bonding with nucleophilic residues in proteins, potentially altering their functions.
- Hydrogen Bonding : The hydroxyl group enhances hydrogen bonding capabilities, increasing affinity for biological targets.
Biological Activity Overview
Research indicates that 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol exhibits significant biological activity across various domains:
Antimicrobial Activity
The compound shows notable antibacterial and antifungal properties, making it a candidate for broad-spectrum antimicrobial applications.
Table 1: Antimicrobial Activity of 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Escherichia coli | < 125 µg/mL | |
| Candida albicans | < 1 µg/mL |
The effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent.
Anticancer Potential
Emerging studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several phenolic compounds on cancer cell lines. Results indicated that derivatives similar to this compound exhibited significant cytotoxicity, affecting pathways related to apoptosis and cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Structural Analogues
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-Fluorophenol | Lacks imine group | Moderate antibacterial activity |
| 4-Bromo-2-Methoxy-6-{(Z)-[(4-methylphenyl)imino]}Phenol | Contains a methoxy group | Enhanced antifungal activity |
| 4-Bromo-2-{(E)-[(3-Fluoro-Methoxyphenyl)Imino]}Phenol | Contains methoxy group | Enhanced anticancer activity |
The unique combination of bromine, methoxy, and imine functionalities in this compound enhances its interaction potential with a broader range of molecular targets compared to its analogues.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H12BrNO2
- Molecular Weight : 304.15 g/mol
- Appearance : Off-white solid
- Solubility : Soluble in organic solvents like methanol and acetone, but has limited solubility in water.
The presence of a bromine atom, a methoxy group, and an imine functional group contributes to its unique chemical properties, making it a versatile building block in organic synthesis.
Research has shown that 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol exhibits significant biological activities, which include:
- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
- Antioxidant Activity : Schiff bases like this compound are known for their antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Applications in Drug Development
Given its biological activities, 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is being investigated for its potential as a lead compound in drug development:
- Targeting Specific Diseases : Its ability to interact with biological macromolecules makes it a candidate for developing drugs targeting infections and cancers.
- Structure-Activity Relationship (SAR) Studies : The compound serves as a model for SAR studies to understand how structural modifications can enhance its efficacy and selectivity against specific targets .
Material Science Applications
In addition to its pharmaceutical potential, this compound is also relevant in materials science:
- Functional Materials Development : The unique chemical structure allows for the modification of polymer matrices, potentially leading to materials with enhanced properties such as conductivity or mechanical strength.
- Sensors and Catalysts : Due to its reactivity, it can be utilized in the development of sensors or catalysts for various chemical reactions.
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The C=N bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent aldehyde and amine.
Acidic Hydrolysis
In dilute HCl (1M, 60°C), the imine bond cleaves to yield:
-
4-Bromo-2-hydroxybenzaldehyde (detected via TLC)
-
4-Methoxyaniline (confirmed by -NMR).
Basic Hydrolysis
Under alkaline conditions (NaOH, aqueous ethanol), the reaction proceeds slower due to stabilization of the phenoxide ion, which withdraws electron density from the imine .
Reduction Reactions
The imine group can be reduced to a secondary amine using agents like sodium borohydride (NaBH) or catalytic hydrogenation.
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH | Ethanol, 25°C, 2 hours | 4-Bromo-2-[(4-methoxyphenyl)aminomethyl]phenol | Intermediate for drug design |
| H/Pd-C | Methanol, 50 psi, 6 hours | Same as above | High-purity amine synthesis |
The reduced product exhibits increased solubility in polar solvents due to the amine group .
Metal Complexation
The compound acts as a bidentate ligand, coordinating metal ions via the phenolic oxygen and imine nitrogen.
| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Methanol, RT, 1:2 molar ratio | [Cu(L)]Cl | 12.3 ± 0.2 |
| Fe(III) | Ethanol, 60°C, 1:3 molar ratio | [Fe(L)]NO_3 $$$$ _3 | 10.8 ± 0.3 |
Applications:
Electrophilic Aromatic Substitution
The bromine and methoxy groups direct further substitution on the aromatic rings:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO | Para to -OH | 4-Bromo-2-[(4-methoxyphenyl)iminomethyl]-5-nitrophenol |
| Sulfonation | HSO, SO | Ortho to -Br | Sulfonated derivative |
The bromine atom deactivates the ring but directs electrophiles to the ortho/para positions relative to itself .
Oxidative Coupling
Under oxidative conditions (e.g., KFe(CN)), the phenolic -OH group participates in coupling reactions, forming dimeric structures. This reaction is pivotal in polymer chemistry .
Stability and Degradation
-
Thermal Stability : Decomposes at 220–230°C without melting .
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Photodegradation : UV exposure (254 nm) leads to cleavage of the C=N bond, with a half-life of 48 hours in methanol .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Hydrolysis (acidic) | Fast | H concentration, temperature |
| Reduction | Moderate | Solvent polarity, catalyst presence |
| Metal Complexation | Fast | Metal ion electronegativity, solvent |
| Electrophilic Substitution | Slow | Electron-withdrawing effects of -Br/-OCH |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Substituent Position : Para-methoxy groups (as in the target compound) enhance electronic donation without steric interference, whereas ortho-methoxy groups disrupt planarity and reduce metal-binding efficiency.
- Halogen Effects: Bromine at the phenol 4-position increases electrophilicity, favoring coordination with transition metals like Cu²+ .
Metal-Ion Sensing and Binding
Insights :
- Dual bromine substituents in HL1 increase rigidity, enabling stronger Cu²+ binding via chelation-enhanced quenching .
Comparison :
- Methoxy groups generally improve solubility and bioavailability.
Preparation Methods
Synthesis of 5-Bromo-2-hydroxybenzaldehyde
4-Bromo-3-hydroxybenzaldehyde (CAS: 20035-32-9) serves as a critical intermediate. A bromination protocol involves reacting 3-hydroxybenzaldehyde with liquid bromine in dichloromethane at 0°C under inert atmosphere. Key steps include:
-
Dropwise addition of bromine to avoid over-bromination.
-
Neutralization with aqueous NaOH to isolate the product.
This method yields 35.5 g (35% yield) of 4-bromo-3-hydroxybenzaldehyde, confirmed via -NMR and melting point analysis.
Preparation of 4-Methoxyaniline
4-Methoxyaniline (p-anisidine) is commercially available but requires purification via vacuum distillation or column chromatography to remove oxidative byproducts. Purity is critical to prevent side reactions during Schiff base formation.
Condensation Reaction Strategies
The Schiff base forms via nucleophilic attack of the amine on the aldehyde, followed by dehydration.
Conventional Solvent-Based Synthesis
A widely adopted method involves refluxing equimolar amounts of 4-bromo-3-hydroxybenzaldehyde and 4-methoxyaniline in ethanol for 4–6 hours. Key parameters:
-
Solvent: Ethanol or methanol, which stabilize the transition state via hydrogen bonding.
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Catalyst: 1–2 drops of glacial acetic acid to protonate the amine, enhancing nucleophilicity.
-
Temperature: Reflux at 78°C (ethanol) ensures complete imine formation.
This approach typically achieves yields of 80–85%, with purity >90% after purification.
Green Chemistry Approach
A stirrer method using water as a solvent has been reported for analogous Schiff bases:
-
Conditions: Room temperature, 30-minute stirring.
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Yield: 95% for 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol.
-
Advantages: Reduced environmental impact and faster reaction times.
However, the limited solubility of brominated aldehydes in water may necessitate ethanol-water mixtures for the target compound.
Optimization of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio | 1:1 (aldehyde:amine) | Prevents unreacted residues |
| Solvent Polarity | Medium (e.g., ethanol) | Balances solubility and kinetics |
| Reaction Time | 4–6 hours (reflux) | Ensures complete dehydration |
| Catalyst (AcOH) | 1–2 drops | Accelerates imine formation |
Deviations from these conditions, such as excess amine or prolonged heating, risk enol-keto tautomerization or oxidative degradation.
Purification and Isolation
Post-reaction workup is critical for achieving >90% purity:
-
Cooling and Filtration: The crude product precipitates upon cooling, filtered, and washed with cold ethanol to remove unreacted precursors.
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Recrystallization: Dissolution in hot ethanol followed by slow cooling yields needle-like crystals (mp: 128–130°C).
-
Chromatography: For trace impurities, silica gel column chromatography with ethyl acetate/hexane (3:7) eluent enhances purity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Ethanol Reflux | 80–85 | 90–92 | 4–6 hours |
| Water Stirrer | 95* | 93–95* | 30 minutes |
| Methanol Reflux | 78–82 | 88–90 | 5 hours |
*Reported for analogous compounds; adaptation required for brominated derivatives.
Challenges and Mitigation Strategies
-
Side Reactions: Oxidative degradation of the methoxy group is minimized using inert atmospheres.
-
Tautomerization: Intramolecular hydrogen bonding (O–H⋯N) stabilizes the enol form, as confirmed by X-ray crystallography.
-
Solubility Issues: Methanol/ethanol mixtures improve precursor solubility without compromising reaction efficiency.
Industrial-Scale Considerations
For bulk synthesis:
-
Continuous flow reactors reduce reaction times by 40% compared to batch processes.
-
Centrifugal partition chromatography enables high-throughput purification.
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Technique | Observed Data | Reference Value | Functional Group |
|---|---|---|---|
| FTIR (ν, cm⁻¹) | 3250, 1620, 570 | 3200–3400, 1610–1630, 560–580 | –OH, C=N, C–Br |
| 1H NMR (δ, ppm) | 8.3 (s, 1H) | 8.2–8.5 | Imine (–CH=N–) |
Advanced: How can computational chemistry resolve contradictions between experimental and theoretical spectral data?
Discrepancies in vibrational spectra (e.g., C=N stretch) arise from solvent effects or crystal packing. Mitigation strategies:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level with solvent (ethanol) corrections via PCM model .
- Normal Mode Analysis : Compare scaled vibrational frequencies with experimental FTIR/Raman data. Adjust scaling factors (0.96–0.98) for C–H/N–H stretches .
Basic: What crystallographic parameters define this compound’s solid-state structure?
Single-crystal X-ray diffraction reveals:
- Space Group : Monoclinic P2₁/c
- Unit Cell : a = 8.52 Å, b = 10.34 Å, c = 14.21 Å; α = 90°, β = 98.7°, γ = 90°
- Hydrogen Bonding : Intramolecular O–H···N bonds (2.65 Å) stabilize the E-configuration .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Z | 4 |
| R-factor | 0.042 |
| C–Br Bond Length | 1.89 Å |
Advanced: How does the bromine substituent influence supramolecular interactions?
The Br atom participates in halogen bonding (C–Br···O, 3.2–3.4 Å) with neighboring methoxy groups, stabilizing crystal packing. This interaction enhances thermal stability (TGA shows decomposition >250°C) .
Advanced: What methods validate the compound’s stability under storage conditions?
- Accelerated Stability Studies : Store at 25°C/60% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolysis of imine bond) .
- Photostability : UV irradiation (λ = 254 nm) for 48 hours shows <5% degradation, confirmed by unchanged XRD patterns .
Advanced: How can isotopic labeling elucidate reaction mechanisms in derivative synthesis?
- Deuterium Labeling : Replace phenolic –OH with –OD to track proton transfer in catalysis.
- 13C-Labeled Imine : Synthesize with 13C-enriched aniline; monitor C=N bond dynamics via 13C NMR kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
